1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
Description
The compound 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione features a hybrid structure combining a piperazine ring, an indole moiety, and ketone functionalities. Key structural attributes include:
- Indole scaffold: Modified at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl chain, introducing a seven-membered azepane ring that may influence conformational flexibility.
- Ethanedione backbone: The 1,2-dione group contributes to electrophilic reactivity and hydrogen-bonding capacity.
This compound’s design aligns with trends in bioactive molecules targeting central nervous system (CNS) receptors or enzymes, where piperazine and indole motifs are prevalent .
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4/c1-22(35)23-10-12-24(13-11-23)31-16-18-33(19-17-31)30(38)29(37)26-20-34(27-9-5-4-8-25(26)27)21-28(36)32-14-6-2-3-7-15-32/h4-5,8-13,20H,2-3,6-7,14-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWUYWJRVTWOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiviral and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features several notable structural elements:
- Piperazine ring : Enhances solubility and bioactivity.
- Indole moiety : Involved in various biological activities, including receptor binding.
- Ketone groups : Contribute to reactivity and potential interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 405.53 g/mol.
The primary mechanism of action for this compound appears to be its role as an HIV-1 attachment inhibitor . It functions by interfering with the virus's ability to bind to host cells, thereby preventing infection. Additionally, its structural components suggest potential anticancer properties, with some derivatives exhibiting moderate to potent antiproliferative effects against various cancer cell lines.
Antiviral Activity
In preclinical studies, this compound has demonstrated significant antiviral activity:
- Inhibition of HIV replication : The compound has shown a capacity to reduce viral loads in HIV-infected individuals when administered as monotherapy.
Anticancer Activity
The compound also exhibits promising anticancer properties:
- Cell Line Studies : Various derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing IC50 values indicating moderate to potent antiproliferative effects.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 12.5 | Moderate |
| A549 | 8.0 | Potent |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on HIV Inhibition :
- Objective : Evaluate the efficacy of the compound as an HIV attachment inhibitor.
- Findings : The compound reduced viral replication by over 80% in vitro at concentrations below 10 µM.
-
Anticancer Efficacy :
- Objective : Assess the antiproliferative effects on various cancer cell lines.
- Results : Derivatives showed varying levels of activity; one derivative exhibited an IC50 value of 5 µM against A549 cells.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to specific receptors or enzymes related to HIV infection and cancer proliferation. Techniques such as radiolabeled binding assays and cell-based assays are employed to evaluate its interactions with viral proteins and cellular targets. These studies help elucidate the mechanism of action and inform future drug design efforts.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and inferred pharmacological properties based on evidence:
Key Observations
Piperazine Substitutions :
- The 4-acetylphenyl group in the target compound contrasts with bulkier groups (e.g., diphenylmethyl in ), which may hinder receptor access. Smaller substituents like benzoyl or acetyl optimize lipophilicity without steric hindrance.
- Fluorinated indole derivatives (e.g., compound 14 in ) exhibit enhanced inhibitory potency, suggesting electronegative substituents improve target engagement.
Indole Modifications :
- The azepane-oxoethyl chain in the target compound introduces conformational flexibility compared to rigid substituents like isopropyl-methyl in . This may affect binding kinetics or off-target interactions.
- Methoxy groups (e.g., in ) improve solubility but could reduce membrane permeability, a trade-off critical for drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
